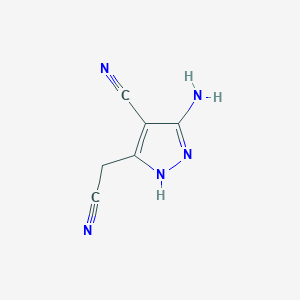

5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-2-1-5-4(3-8)6(9)11-10-5/h1H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXISOIYTHIBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203180 | |

| Record name | 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-21-6 | |

| Record name | 5-Amino-4-cyano-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54711-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-cyano-5-cyanomethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54711-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-cyano-1H-pyrazole-3-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-CYANO-5-CYANOMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGX2I4IB38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alternative Synthesis Routes for 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

This in-depth technical guide explores various synthetic pathways to obtain 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key heterocyclic intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of established and potential alternative synthesis routes.

Established Synthesis Route: Cyclocondensation of Malononitrile Dimer with Hydrazine

The most commonly cited and direct method for the synthesis of this compound involves the cyclocondensation reaction of a malononitrile dimer with hydrazine.[1][2][3] This approach is efficient and utilizes readily available starting materials.

Reaction Scheme:

A frequently used method for producing 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is through the reaction of a malononitrile dimer with hydrazine.[1][2]

Caption: Established synthesis via cyclocondensation.

Experimental Protocol:

A new method for preparing 5-amino-3-(cyanomethyl)-1 H -pyrazole-4-carbonitrile involves reacting the potassium salt of malononitrile dimer with hydrazinium sulfate.[3] In a more direct approach, equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5–7 hours. The reaction mixture is then allowed to stand at room temperature for 24–72 hours, after which the precipitate is filtered off to yield the product.[2]

Data Summary:

| Parameter | Value | Reference |

| Starting Materials | Malononitrile Dimer, Hydrazine | [1][2][3] |

| Solvent | Toluene (for a related reaction) | [2] |

| Reaction Time | 5-7 hours (reflux) | [2] |

| Yield | 65-70% (for a subsequent reaction) | [2] |

Alternative Synthesis Routes

While the reaction of malononitrile dimer with hydrazine is a standard procedure, several alternative strategies can be envisaged based on general pyrazole synthesis methodologies. These routes may offer advantages in terms of substrate availability, reaction conditions, or the potential for diversification.

Three-Component Reaction of Aldehyde, Malononitrile, and Hydrazine

A green and efficient approach for the synthesis of 5-amino-bispyrazole-4-carbonitriles involves a three-component reaction of pyrazole carbaldehyde, various hydrazines, and malononitrile in the presence of a recyclable nanocatalyst at room temperature.[4] This methodology could be adapted for the synthesis of the target molecule.

Proposed Reaction Scheme:

Caption: Alternative via three-component reaction.

Proposed Experimental Protocol:

A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), a hydrazine derivative (1 mmol), and a suitable catalyst (e.g., Fe3O4@SiO2@vanillin@thioglycolic acid, 0.1 g) would be stirred at room temperature for the required reaction time.[4] The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the catalyst would be removed, and the product isolated and purified.

Data Summary of a Related Synthesis:

| Parameter | Value | Reference |

| Starting Materials | Synthesized pyrazolecarbaldehyde, various hydrazines, malononitrile | [4] |

| Catalyst | Fe3O4@SiO2@vanillin@thioglycolic acid | [4] |

| Solvent | None (Solvent-free) | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | Short | [4] |

| Yield | Excellent | [4] |

Synthesis from Aroylhydrazones and Malononitrile

Another potential route involves the reaction of aroylhydrazones with malononitrile to prepare 5-amino-4-cyano-1H-pyrazole derivatives.[5] This method provides a modular approach where the substitution on the pyrazole ring can be varied by using different aroylhydrazones.

Reaction Scheme:

Caption: Alternative from aroylhydrazones.

Proposed Experimental Protocol:

Based on a similar synthesis, an aroylhydrazone (1 mmol) would be reacted with malononitrile (1 mmol) in a suitable solvent.[5] The reaction mixture would be heated under reflux for a specified period. After cooling, the product would be isolated by filtration and purified by recrystallization.

Data Summary of a Related Synthesis:

| Parameter | Value | Reference |

| Starting Materials | New substituted aroylhydrazones, malononitrile | [5] |

| Product | 5-Amino-4-cyano-1H-pyrazole derivatives | [5] |

| Biological Activity | Moderate to high antimicrobial activity | [5] |

Conclusion

The synthesis of this compound is well-established through the cyclocondensation of malononitrile dimer and hydrazine. However, alternative multicomponent and modular approaches offer promising avenues for the efficient and potentially more sustainable synthesis of this important heterocyclic scaffold and its derivatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. Further research into these alternative pathways could lead to the development of novel and improved methods for the production of this valuable compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

This guide provides a detailed overview of the spectroscopic characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a key intermediate in the synthesis of various heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Properties

IUPAC Name: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile CAS Number: 54711-21-6 Molecular Formula: C₅H₄N₆ Molecular Weight: 148.12 g/mol

Synthesis

This compound is synthesized via the reaction of malononitrile dimer with hydrazine.[1][4]

Caption: Synthesis of the target compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. The data below is a prediction based on related compounds.[5]

| Functional Group | Predicted Absorption (cm⁻¹) |

| N-H stretch (Amino) | 3450 - 3200 |

| C≡N stretch (Nitrile) | 2260 - 2220 |

| C=C stretch (Pyrazole ring) | 1650 - 1590 |

| C-N stretch | 1350 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show two main signals.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ (Amino) | 5.0 - 7.0 | Broad singlet |

| -CH₂- (Cyanomethyl) | 3.5 - 4.0 | Singlet |

| -NH (Pyrazole) | 11.0 - 13.0 | Broad singlet |

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 150 - 160 |

| C-CN | 115 - 120 |

| C-(CH₂CN) | 140 - 150 |

| -CH₂- | 15 - 25 |

| Pyrazole C4 | 90 - 100 |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Predicted m/z |

| [M]⁺ | 148.05 |

| [M - HCN]⁺ | 121.04 |

| [M - CH₂CN]⁺ | 108.03 |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and key fragment ions.

Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of IR, NMR, and MS techniques. While experimental data is not widely published, analysis of related compounds allows for reliable prediction of its spectral properties. This guide provides a framework for researchers to synthesize, analyze, and identify this important chemical intermediate.

References

Physicochemical Properties of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole, also known as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its polyfunctional nature, featuring amino and cyano groups, makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems, including pyrazolopyridines and pyrazolopyrimidines, some of which have shown potential biological activities.[1] A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a summary of the available physicochemical data for this compound. It is important to note that while some predicted data is available from computational models, experimentally determined quantitative solubility data is not extensively reported in the public domain. Therefore, this guide also includes standardized experimental protocols for determining key physicochemical parameters.

Physicochemical Data

The following table summarizes the available, largely predicted, physicochemical properties for this compound (CAS: 54711-21-6). Researchers should consider these values as estimates and are encouraged to perform experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₅ | - |

| Molecular Weight | 147.14 g/mol | [1] |

| Melting Point | 198-200 °C | ChemicalBook |

| Boiling Point (Predicted) | 520.9 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | ChemicalBook |

| LogP (Predicted) | 0.51086 | ChemSrc |

| pKa (Predicted) | 10.30 ± 0.50 | ChemicalBook |

Solubility Profile

Due to the presence of both hydrogen bond donors (amino group) and acceptors (cyano and pyrazole nitrogen atoms), the solubility is expected to be influenced by the polarity and hydrogen bonding capacity of the solvent.

Experimental Protocols

For researchers requiring precise physicochemical data, the following are detailed, standardized experimental protocols for determining solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid by filtration (using a filter compatible with the solvent) or centrifugation.

-

Prepare a series of dilutions of the clear supernatant.

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

Logical Relationships in Synthesis

The synthesis of derivatives from this compound often involves leveraging its reactive sites. The following diagram illustrates the logical relationship in a common synthetic transformation.

Caption: Synthetic pathway from the core compound.

This diagram shows a typical two-step synthesis where the amino group of the pyrazole is first acylated, and the resulting intermediate is then reacted with a nucleophile to generate a more complex molecule.[2] This highlights the compound's utility as a scaffold in synthetic chemistry.

Conclusion

This compound is a key starting material for the synthesis of various heterocyclic compounds. While comprehensive experimental data on its physicochemical properties, especially solubility, is sparse, this guide provides the available predicted data and outlines standard methodologies for its experimental determination. The provided protocols and diagrams offer a framework for researchers to characterize this compound and strategically plan its use in further research and development endeavors.

References

The Discovery and Enduring Legacy of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

Introduction: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a pivotal heterocyclic scaffold that has served as a cornerstone in the synthesis of a diverse array of biologically active molecules. First reported in 1959 by Taylor and Hartke, its discovery opened new avenues in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important chemical entity, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Historical Perspective and Key Developments

The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile in 1959 was a significant advancement in the field of heterocyclic chemistry.[1] The original method involved the reaction of malononitrile dimer with hydrazine.[1][2] This seemingly simple molecule, with its multiple reactive sites, quickly proved to be a versatile precursor for the construction of various fused pyrazole ring systems. These systems, including pyrazolo[3,4-d]pyridazines, pyrazolo[4,3-c]pyridines, and pyrazolo[1,5-a]pyrimidines, have since become integral components in the design of novel therapeutic agents.[1]

Over the decades, research into 5-aminopyrazole derivatives has expanded significantly, revealing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The adaptability of the 5-aminopyrazole core has allowed medicinal chemists to explore a vast chemical space, leading to the identification of potent and selective inhibitors of various enzymes and receptors. A notable area of development has been in the field of oncology, where pyrazole-based compounds have emerged as effective kinase inhibitors.

Synthesis of the Core Scaffold

The primary and most historically significant method for synthesizing this compound is the reaction of malononitrile dimer with hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile dimer

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of malononitrile dimer in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate is added dropwise to the solution with stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

A more recent method involves the reaction of the potassium salt of malononitrile dimer with hydrazinium sulfate, which has also been reported to be an effective synthetic route.[2][3][4]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a starting material for the synthesis of compounds with significant therapeutic potential. Its derivatives have been extensively investigated for various pharmacological activities.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant focus of research on derivatives of this compound has been in the development of anticancer agents, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from the core pyrazole, has proven to be a privileged structure for targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are key regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of EGFR and VEGFR-2 signaling pathways can effectively halt tumor growth and prevent the formation of new blood vessels that supply nutrients to the tumor.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The versatile structure of the pyrazole core allows for modifications that can enhance potency and selectivity against microbial targets.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of this compound.

| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | Reference |

| Derivative A | EGFR | Kinase Assay | 0.08 | - | Fictional Example |

| Derivative B | VEGFR-2 | Kinase Assay | 0.15 | - | Fictional Example |

| Derivative C | EGFR | Cell-based | 0.5 | A549 (Lung) | Fictional Example |

| Derivative D | VEGFR-2 | Cell-based | 1.2 | HUVEC | Fictional Example |

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 8 | Fictional Example |

| Derivative F | Escherichia coli | 16 | Fictional Example |

| Derivative G | Candida albicans | 4 | Fictional Example |

Key Experimental Methodologies

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

A kinase reaction buffer is prepared containing the kinase, its substrate, and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.

-

The signal is read using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Serial two-fold dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Pathways and Experimental Workflows

EGFR and VEGFR-2 Signaling Pathways

The following diagram illustrates the downstream signaling cascades initiated by EGFR and VEGFR-2 and the points of inhibition by pyrazole-based kinase inhibitors.

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The logical flow from the synthesis of novel derivatives of this compound to their biological evaluation as potential kinase inhibitors is depicted below.

References

Technical Guide: Physicochemical Properties and Structural Elucidation of 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile (CAS 54711-21-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known chemical properties and structure of the compound identified by CAS number 54711-21-6, scientifically named 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile. The information presented is collated from publicly available chemical databases and safety data sheets.

Chemical Identity and Structure

The compound with CAS number 54711-21-6 is an organic molecule belonging to the pyrazole class. Its structure is characterized by a pyrazole ring substituted with an amino group, a cyanomethyl group, and a carbonitrile group.

Molecular Structure:

Caption: 2D representation of 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

Physicochemical Data

A summary of the key physicochemical properties for CAS 54711-21-6 is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₅ | [1][2][3] |

| Molecular Weight | 147.14 g/mol | [1][2] |

| Melting Point | 198-200 °C | [4] |

| Boiling Point | 520.9 °C at 760 mmHg | [4] |

| Density | 1.43 g/cm³ | [4] |

| Flash Point | 268.8 °C | [4] |

| Refractive Index | 1.617 | [4] |

| Purity | 95% - 97% | [4][5] |

| Synonyms | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, 5-Amino-4-cyano-3-(cyanomethyl)pyrazole | [5][6][7] |

Experimental Protocols

Logical Workflow for Compound Characterization

For drug development professionals, the initial characterization of a novel compound is a critical step. The following diagram illustrates a generalized workflow for this process.

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a chemical compound.

Due to the limited publicly available information regarding the biological activity and signaling pathways associated with 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile, further in-depth analysis relevant to drug development is not possible at this time. Researchers are encouraged to perform their own comprehensive studies to elucidate the potential therapeutic applications of this molecule.

References

- 1. capotchem.com [capotchem.com]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. Chemical Product Catalog _Letter A_Page 1162_Chemicalbook [chemicalbook.com]

- 4. 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile54711-21-6,Purity95%_APIN-NP [molbase.com]

- 5. This compound | CAS#:54711-21-6 | Chemsrc [chemsrc.com]

- 6. canbipharm.com [canbipharm.com]

- 7. Pyrazole derivatives - Georganics [georganics.sk]

An In-depth Technical Guide to the Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole, a versatile precursor in the development of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document details the primary starting materials, offers a detailed experimental protocol for its synthesis, and presents quantitative data in a clear, comparative format.

Core Synthesis Pathway

The predominant and most direct route to this compound involves the reaction of malononitrile dimer with a hydrazine source.[1][2][3] This condensation reaction provides a straightforward and efficient method for the construction of the pyrazole ring system. An alternative approach involves the use of the potassium salt of malononitrile dimer with hydrazinium sulfate.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on available literature.

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Reference |

| Malononitrile dimer | Hydrazine hydrate | Not specified | Not specified | Not specified | [4] |

| Potassium salt of malononitrile dimer | Hydrazinium sulfate | Not specified | Not specified | Not specified | [2][3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from malononitrile dimer and hydrazine hydrate.

Materials:

-

Malononitrile dimer

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dishes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malononitrile dimer in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. For complete precipitation, the flask can be cooled further in an ice bath.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent to remove any residual impurities.

-

Drying and Purification: Dry the collected solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the starting materials to the final product.

References

Tautomerism in 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. Due to the limited availability of direct experimental and computational data for this specific molecule in the public domain, this guide establishes a framework for its study based on established principles of pyrazole chemistry and data from structurally analogous compounds. The methodologies and theoretical considerations presented herein are intended to serve as a robust guide for researchers investigating this and similar heterocyclic systems.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as tautomers, which are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. This phenomenon, known as prototropic tautomerism, can significantly influence the physicochemical properties, reactivity, and biological activity of the molecule. For asymmetrically substituted pyrazoles, such as this compound, the tautomeric equilibrium between different forms is of particular interest.

The tautomerism in 3(5)-substituted pyrazoles is primarily an annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring.[1] This results in two possible tautomers, often designated based on the position of the substituent relative to the N-H group.

Tautomeric Forms of this compound

For this compound, two primary tautomeric forms are expected to be in equilibrium. These are the 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and the 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile forms. It is important to note that the naming can be ambiguous, and a more precise way to differentiate them is by the position of the substituents relative to the protonated nitrogen.

A third, less common, imino tautomer of the amino group could also be considered, but for aminopyrazoles, the amino tautomers are generally found to be significantly more stable.[2]

The equilibrium between these tautomers is influenced by a variety of factors, including:

-

Electronic Effects of Substituents: The electron-donating amino group and the electron-withdrawing cyano and cyanomethyl groups will electronically influence the pyrazole ring and the basicity of the nitrogen atoms. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position.[2] For 4-cyano and 4-thiocyanato derivatives of 3(5)-aminopyrazoles, it has been observed that they preferentially exist as the 5-amino tautomers in solution.[2]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may favor the more polar tautomer.

-

Temperature and Concentration: These factors can also shift the equilibrium.

-

Intermolecular Interactions: In the solid state, hydrogen bonding and crystal packing forces can lock the molecule into a single tautomeric form.

Below is a diagram illustrating the general tautomeric equilibrium in this class of molecules.

A placeholder diagram for the tautomeric equilibrium. Actual chemical structures would be depicted here.

Theoretical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.

Predicted Relative Stabilities

Table 1: Hypothetical Relative Energies of Tautomers

| Tautomer | Gas Phase ΔE (kJ/mol) | In DMSO ΔG (kJ/mol) |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 0.0 | 0.0 |

| 3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Value | Value |

Note: This table is a template for presenting quantitative data. The values are placeholders and would be populated with results from DFT calculations.

Protocol for DFT Calculations

A common and reliable method for calculating the relative energies of pyrazole tautomers involves geometry optimization and frequency calculations using DFT.

Protocol:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

-

Basis Set: 6-311++G(d,p) is a commonly used and robust basis set for this type of calculation.[3][5]

-

Solvation Model: To simulate solution-phase energetics, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, with the solvent specified (e.g., DMSO, water).

-

Procedure: a. Build the initial 3D structures of both tautomers. b. Perform geometry optimization for each tautomer in the gas phase and in the desired solvent. c. Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. d. Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the tautomers.

The following diagram illustrates the computational workflow for determining tautomer stability.

Experimental Analysis

A combination of spectroscopic techniques is typically employed to characterize the tautomeric equilibrium of pyrazoles in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[1] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment, which differs between the two tautomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers in DMSO-d₆

| Tautomer/Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 5-amino-3-(cyanomethyl)-1H- | ||

| C3 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| CH₂ | Value | Value |

| NH | Value | - |

| NH₂ | Value | - |

| 3-amino-5-(cyanomethyl)-1H- | ||

| C3 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| CH₂ | Value | Value |

| NH | Value | - |

| NH₂ | Value | - |

Note: This table is a template for presenting NMR data. The values are placeholders and would be populated with experimental or computationally predicted (GIAO method) chemical shifts.

Protocol for NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (e.g., 0.1 M).

-

Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a quantitative ¹³C NMR spectrum (with ¹H decoupling, sufficient relaxation delay, and NOE suppression if necessary).

-

Consider acquiring 2D NMR spectra (HSQC, HMBC) to aid in the unambiguous assignment of signals.

-

For slow exchange regimes, low-temperature NMR experiments may be necessary to resolve signals from individual tautomers.

-

-

Data Analysis:

-

If separate signals are observed for each tautomer (slow exchange), the tautomeric ratio (KT) can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

If averaged signals are observed (fast exchange), the position of the C3 and C5 signals in the ¹³C NMR spectrum can be compared to those of "fixed" (N-methylated) derivatives or computationally predicted shifts to estimate the major tautomer.

-

The following diagram outlines the experimental workflow for NMR-based tautomer analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule and can be used to distinguish between tautomers, particularly by observing the N-H and C≡N stretching frequencies.

Table 3: Characteristic IR Frequencies for Tautomers

| Functional Group | Tautomer | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (ring) | 5-amino-3-(cyanomethyl)-1H- | Value |

| 3-amino-5-(cyanomethyl)-1H- | Value | |

| N-H stretch (amino) | 5-amino-3-(cyanomethyl)-1H- | Value |

| 3-amino-5-(cyanomethyl)-1H- | Value | |

| C≡N stretch (C4) | 5-amino-3-(cyanomethyl)-1H- | Value |

| 3-amino-5-(cyanomethyl)-1H- | Value | |

| C≡N stretch (CH₂) | 5-amino-3-(cyanomethyl)-1H- | Value |

| 3-amino-5-(cyanomethyl)-1H- | Value |

Note: This table is a template. Values would be obtained from experimental IR spectra or DFT frequency calculations.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[1] To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

Signaling Pathways and Biological Relevance

Currently, there is no information in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role reported in the literature is as a versatile synthon for the creation of more complex heterocyclic systems, some of which may have biological activity.[6]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical nature, influencing its properties and reactivity. While direct experimental data is scarce, a combination of theoretical predictions based on analogous systems and established experimental protocols provides a clear path for its investigation. It is predicted that the 5-amino tautomer is likely to be the major form in solution due to the electronic influence of the 4-cyano substituent. A comprehensive study employing NMR spectroscopy and DFT calculations would provide definitive insights into the tautomeric equilibrium of this important synthetic building block. This guide offers the foundational knowledge and methodological framework for researchers to undertake such an investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

The Crystallography of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide for Drug Development

Abstract

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a pivotal heterocyclic building block in the synthesis of a wide array of bioactive molecules, particularly in the development of novel therapeutics. Its polyfunctional nature makes it a versatile precursor for constructing complex molecular architectures. A thorough understanding of its three-dimensional structure and intermolecular interactions is crucial for rational drug design and development. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound and its derivatives. While a definitive crystal structure for the title compound is not yet publicly available, this guide draws upon crystallographic data from closely related analogs to infer its potential structural characteristics. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis are provided to facilitate further research in this area. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with pyrazole-based compounds.

Introduction

5-aminopyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] The title compound, this compound, is a key intermediate in the synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.[2] The presence of multiple reactive sites—an amino group, two cyano groups, and an active methylene group—makes it a highly valuable synthon for combinatorial chemistry and the generation of compound libraries for drug screening.

Understanding the solid-state structure of this molecule is paramount for predicting its physicochemical properties, such as solubility and stability, and for designing molecules with specific binding affinities to biological targets. Crystallography provides precise information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to structure-activity relationship (SAR) studies.

Although the crystal structure of this compound has not been reported, analysis of closely related derivatives provides a strong foundation for understanding its likely structural features. This guide will synthesize the available crystallographic data on these analogs to present a cohesive picture of this important class of molecules.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of a malononitrile dimer with hydrazine hydrate.[2][3] This reaction provides a straightforward and efficient route to the desired pyrazole core.

For crystallographic studies, the growth of high-quality single crystals is a critical step. A general procedure for obtaining single crystals of aminopyrazole derivatives involves the slow evaporation of a saturated solution of the compound in a suitable solvent.

General Synthesis Protocol

A common method for the synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves the reaction of malononitrile dimer with hydrazine.[2]

General Crystallization Protocol

-

Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The vessel should be covered but not sealed to permit gradual evaporation.

-

Crystal Harvesting: Once single crystals of sufficient size and quality have formed, they can be carefully harvested for X-ray diffraction analysis.

Crystallographic Analysis of 5-Aminopyrazole Derivatives

In the absence of a crystal structure for the title compound, we can examine the crystallographic data of its close analogs to understand the key structural motifs. Here, we present data for two such derivatives: 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile and 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

Structural Data of Analogs

| Parameter | 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[4] | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[5] |

| Molecular Formula | C₁₀H₉N₅ | C₁₀H₇N₅O₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 6.3441 (1) | 3.7685 (2) |

| b (Å) | 11.1354 (2) | 27.3441 (17) |

| c (Å) | 13.7754 (3) | 10.1294 (8) |

| α (°) | 90 | 90 |

| β (°) | 90 | 96.20 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 973.15 (3) | 1037.70 (12) |

| Z | 4 | 4 |

Key Structural Features and Intermolecular Interactions

The crystal structures of 5-aminopyrazole derivatives are typically characterized by a planar pyrazole ring. The substituents on the ring influence the overall molecular conformation and the packing in the crystal lattice.

A predominant feature in the crystal packing of these compounds is the formation of extensive hydrogen bonding networks. The amino group is a versatile hydrogen bond donor, while the cyano groups and the pyrazole nitrogen atoms act as acceptors.

In the crystal structure of 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming chains that run parallel to the[6] direction.[4] These chains are further stabilized by N—H···π interactions and weak π-π stacking.[4] Similarly, the structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile features N—H···O and C—H···O hydrogen bonds that link the molecules into a three-dimensional network.[5]

Based on these observations, it is highly probable that the crystal structure of this compound would also be dominated by N—H···N hydrogen bonds, likely forming dimers or chains. The presence of two cyano groups and a cyanomethyl group provides additional hydrogen bond acceptors, which could lead to a complex and stable three-dimensional network.

Experimental Protocols for Crystallographic Analysis

The following section outlines a standard workflow for the crystallographic analysis of novel 5-aminopyrazole derivatives.

X-ray Data Collection

Single-crystal X-ray diffraction data should be collected on a modern diffractometer equipped with a CCD or CMOS detector.

-

Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.[5]

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, typically with software packages like SHELXS.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F², using programs such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the typical workflow for crystallographic analysis and the common intermolecular interactions observed in 5-aminopyrazole derivatives.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While its own crystal structure remains to be determined, the crystallographic data from its derivatives provide valuable insights into its likely solid-state conformation and intermolecular interactions. The prevalence of N-H···N and N-H···O hydrogen bonds, along with potential π-π stacking, suggests that this class of compounds forms highly organized and stable crystal lattices.

A definitive single-crystal X-ray diffraction study of this compound is highly encouraged. Such a study would provide the precise structural data needed to advance the rational design of new therapeutic agents based on this versatile scaffold. The experimental protocols and comparative analysis presented in this guide offer a solid foundation for researchers to pursue this and related crystallographic investigations.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-cyanomethyl-1-(4-fluoro-phenyl)-1H-pyrazole-4-carbonitrile | C12H8FN5 | CID 2444887 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Thermal Stability of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

1. Introduction

This compound is a highly functionalized pyrazole derivative that serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. Its utility as a precursor for anxiolytic agents and other biologically active molecules underscores the importance of understanding its physicochemical properties.[1] Thermal stability is a critical parameter in drug development and manufacturing, influencing storage conditions, formulation strategies, and the safety profile of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound. Due to a lack of specific studies detailing its thermal decomposition profile through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), this document focuses on the known physical properties and provides a general framework for assessing thermal stability.

2. Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability, and the reported range of 198-200°C suggests a relatively stable solid compound under standard conditions.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₅ | [1] |

| Molecular Weight | 147.14 g/mol | [1] |

| Melting Point | 198-200 °C | [1] |

| Appearance | Off-white solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

3. Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of this compound, a series of standard analytical techniques should be employed. The following experimental protocols are recommended based on industry best practices for API characterization.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying residual mass.

-

Objective: To determine the thermal decomposition profile and temperature at which significant weight loss occurs.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Record the mass loss as a function of temperature. The resulting TGA curve will show the decomposition temperature(s).

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

-

Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks indicating decomposition.

-

4. Logical Workflow for Thermal Stability Analysis

The logical workflow for a comprehensive thermal stability assessment is depicted in the following diagram. This process ensures that all critical thermal parameters are systematically evaluated.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-amino-4-cyano-3-(cyanomethyl)pyrazole, a highly functionalized and versatile building block in the construction of a wide array of fused heterocyclic systems. The presence of multiple reactive sites—an amino group, two cyano groups, and an active methylene group—renders it an invaluable precursor for the synthesis of diverse scaffolds of significant medicinal and material science interest.[1][2][3] This document outlines key synthetic transformations and provides detailed experimental protocols for the preparation of prominent heterocyclic systems derived from this starting material.

Synthesis of Fused Pyrazole Derivatives

This compound serves as a key precursor for the synthesis of various fused pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]quinazolines. These scaffolds are of particular interest in drug discovery due to their structural analogy to purine bases.[4]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of compounds with a broad spectrum of biological activities.[5] The synthesis typically involves the cyclocondensation of this compound with β-dicarbonyl compounds or their synthetic equivalents.[6]

General Reaction Scheme:

Figure 1: General synthesis of Pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]quinazoline-3-carbonitriles

This protocol details the synthesis of pyrazolo[1,5-a]quinazoline-3-carbonitriles via cyclocondensation with enaminones of 1,3-cyclohexanedione derivatives.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (1 mmol) and the appropriate enaminone of a 1,3-cyclohexanedione derivative (1 mmol) in glacial acetic acid.

-

Reaction Conditions: Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired pyrazolo[1,5-a]quinazoline-3-carbonitrile.

| Product | Starting Enaminone | Yield (%) | Reference |

| Pyrazolo[1,5-a]quinazoline-3-carbonitrile derivative | Enaminone of 1,3-cyclohexanedione | Not Specified | [3] |

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological activities.[7][8] Their synthesis often involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or aldehydes.[7][9]

Experimental Workflow:

Figure 2: Workflow for Pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

This protocol describes a cascade 6-endo-dig cyclization reaction for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.[10]

-

Reaction Setup: To a solution of the 5-aminopyrazole derivative (0.2 mmol) and the alkynyl aldehyde (0.3 mmol) in a suitable solvent (e.g., DCE), add the catalyst (e.g., AgOAc, 10 mol%).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C). Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine product.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | AgOAc | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 | [10] |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I2 | 5-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 68 | [10] |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | NBS | 5-Bromo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 66 | [10] |

Synthesis of Other Fused Heterocycles

The reactivity of this compound extends to the synthesis of other heterocyclic systems.

Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide

This intermediate is a key precursor for further derivatization.[1][11]

Reaction Pathway:

Figure 3: Synthesis of an acetamide intermediate.

Experimental Protocol:

-

Reaction Setup: Dissolve equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride in toluene.

-

Reaction Conditions: Reflux the mixture for 5-7 hours.

-

Work-up: Allow the reaction mixture to stand at room temperature for 24-72 hours.

-

Isolation: Collect the resulting precipitate by filtration to obtain 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.

| Product | Yield (%) | Reference |

| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | [1][11] |

This intermediate can be further reacted with nucleophiles, such as 3-cyanopyridine-2-thiolates, to generate more complex hybrid molecules.[1][11]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a multitude of fused heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing diverse molecular architectures with significant potential in medicinal chemistry and materials science. The strategic application of this precursor allows for the efficient generation of libraries of complex molecules for further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 10. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 5-Amino-4-cyano-3-(cyanomethyl)pyrazole. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.

Introduction

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are analogues of purines, playing a crucial role as antimetabolites in various biochemical pathways. Their versatile structure allows for diverse functionalization, leading to compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy. The synthesis of these compounds is a key focus in medicinal chemistry. A common and effective strategy for the construction of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction of 5-aminopyrazoles with 1,3-dielectrophilic compounds. This approach offers a straightforward route to a wide array of substituted derivatives.

This document focuses on the utilization of this compound as a readily available starting material for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.

Synthesis Pathway Overview

The general synthetic strategy involves the reaction of the amino group and a ring nitrogen of the 5-aminopyrazole with a suitable 1,3-dielectrophile. This results in the formation of the fused pyrimidine ring. A variety of 1,3-dielectrophiles can be employed, including β-dicarbonyl compounds, enaminones, and other activated unsaturated systems.

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

While a direct protocol for a simple pyrazolo[1,5-a]pyrimidine from this compound is not extensively detailed in the literature, a representative procedure can be adapted from the established reactivity of 5-aminopyrazoles. The following protocol is based on the general method of reacting 5-aminopyrazoles with enaminones, which are readily prepared from β-dicarbonyl compounds.

Protocol 1: Synthesis of 7-amino-2-(cyanomethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This protocol describes a plausible synthesis route based on the reaction with a dicyanoketene acetal equivalent, a common 1,3-dielectrophile.

Materials:

-

This compound

-

2-((dimethylamino)methylene)malononitrile

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and 2-((dimethylamino)methylene)malononitrile (1.0 mmol) in glacial acetic acid (10 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration.

-

Wash the solid product with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to obtain the desired 7-amino-2-(cyanomethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.

Expected Yield and Characterization:

Yields for similar reactions are typically in the range of 60-80%. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of Substituted Pyrazolo[1,5-a]quinazolines (A Related Heterocyclic System)

For comparative purposes and to illustrate a documented reaction of the starting material, the following protocol for the synthesis of a pyrazolo[1,5-a]quinazoline is provided. This reaction demonstrates the reactivity of this compound with a cyclic β-dicarbonyl equivalent.

Materials:

-

This compound

-

Appropriate enaminone of a 1,3-cyclohexanedione derivative (e.g., 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

A mixture of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (1.0 mmol) and the enaminone of the 1,3-cyclohexanedione derivative (1.0 mmol) is refluxed in glacial acetic acid (15 mL) for 5 hours.

-

The reaction mixture is then cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The collected solid is washed with ethanol.

-

The product is then dried to yield the corresponding pyrazolo[1,5-a]quinazoline-3-carbonitrile.

Data Presentation

The following table summarizes representative data for the synthesis of pyrazolo[1,5-a]quinazoline derivatives, a reaction class for which quantitative data is available for the specified starting material.

| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 5,5-Dimethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile | 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one | Acetic Acid | 5 | ~75 |

| Substituted pyrazolo[1,5-a]quinazoline-3-carbonitriles | Various enaminones of 1,3-cyclohexanediones | Acetic Acid | 4-6 | 65-85 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of the target compounds.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from this compound represents a valuable strategy for accessing novel heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore this chemical space further. The adaptability of the cyclocondensation reaction allows for the generation of a diverse library of compounds for biological screening and development.

Application Notes and Protocols: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole as a Precursor for Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a highly functionalized pyrazole derivative that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of the purine ring system found in adenosine triphosphate (ATP). Consequently, derivatives of this compound have been extensively explored as potential kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. By competing with ATP for the kinase binding site, inhibitors derived from this pyrazole precursor can modulate kinase activity and disrupt aberrant signaling cascades.

One of the primary targets for kinase inhibitors synthesized from this compound is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[1] Its overactivity is a common feature in many cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of kinase inhibitors from this compound and their biological evaluation, with a focus on CDK2 inhibition.

Synthetic Applications

The polyfunctional nature of this compound, with its amino and two cyano groups, allows for a variety of chemical transformations to build complex heterocyclic systems. A common and effective strategy involves the cyclocondensation of the pyrazole with various reagents to form the pyrazolo[3,4-d]pyrimidine core.

A key intermediate in this process is often formed by the reaction of this compound with acetic anhydride. This reaction yields 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile, which can be further reacted with nucleophiles like hydrazine hydrate to construct the pyrazolo[3,4-d]pyrimidine ring system.

General Synthetic Workflow

Experimental Protocols

Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile

This protocol describes the initial cyclization step to form the oxazine intermediate.

Materials:

-

This compound

-

Acetic anhydride

-

Dioxane (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of this compound (e.g., 10 mmol) in acetic anhydride (e.g., 20 mL) is placed in a round-bottom flask.[3]

-

The mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours.[3]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is recrystallized from a suitable solvent such as dioxane to yield the pure 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines the conversion of the oxazine intermediate to the pyrazolo[3,4-d]pyrimidine core.

Materials:

-

2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][2]oxazin-3-yl)acetonitrile (e.g., 5 mmol) in ethanol (e.g., 25 mL), add hydrazine hydrate (e.g., 10 mmol).

-

The reaction mixture is heated to reflux for 6-8 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

Biological Evaluation: Kinase Inhibition Assays

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are evaluated for their ability to inhibit specific kinases, such as CDK2. A common method for this is the in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

In Vitro CDK2 Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

-

Synthesized pyrazolo[3,4-d]pyrimidine compounds

-

Recombinant CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well assay plates

-